Reversible Binding Eliminates Irreversible-Inhibitor Dietary Tyramine Liability Inherent to Selegiline and Rasagiline
PSB-1434 is a fully reversible MAO-B inhibitor, in direct contrast to the clinically used irreversible inhibitors selegiline and rasagiline [1]. Irreversible inhibitors covalently modify the FAD cofactor of MAO-B, permanently inactivating the enzyme until new protein is synthesized (half-life ~30 days in human brain), which abolishes the gut MAO-A-mediated barrier to dietary tyramine at higher doses and necessitates dietary restrictions to prevent hypertensive crisis [1]. PSB-1434's reversible, competitive mechanism allows enzymatic activity to recover as inhibitor concentration declines, eliminating the irreversible inactivation risk [1].
| Evidence Dimension | Reversibility of MAO-B inhibition |
|---|---|
| Target Compound Data | Reversible (competitive inhibitor); enzyme activity recovers upon inhibitor dissociation/washout |
| Comparator Or Baseline | Selegiline (1): Irreversible, mechanism-based inactivator; Rasagiline (2): Irreversible, propargylamine-based inactivator [1] |
| Quantified Difference | PSB-1434: reversible; Selegiline/Rasagiline: irreversible, requiring de novo enzyme synthesis for recovery |
| Conditions | Mechanism established by enzyme kinetics and dialysis/washout experiments; review of clinical irreversible MAO-B inhibitor pharmacology [1] |
Why This Matters
For in vivo preclinical studies, reversible inhibition avoids the prolonged enzyme suppression and cumulative toxicity risk associated with irreversible agents, enabling cleaner dose-response relationships and eliminating tyramine interaction confounds.
- [1] Tzvetkov NT, Hinz S, Küppers P, Gastreich M, Müller CE. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. J Med Chem. 2014;57(15):6679-6703. doi:10.1021/jm500729a View Source
